![molecular formula C24H20FN3O5S B2422349 ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 1252916-83-8](/img/structure/B2422349.png)
ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H20FN3O5S and its molecular weight is 481.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is ecto-5’-nucleotidase (5’-NT or CD73) . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine . Adenosine is a molecule that increases cancer growth through immune system suppression .
Mode of Action
The compound interacts with its target, ecto-5’-nucleotidase, by binding to it . This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine . As a result, the growth of cancer cells is hindered due to the reduced suppression of the immune system .
Biochemical Pathways
The compound affects the adenosine signaling pathway . By inhibiting ecto-5’-nucleotidase, the compound prevents the production of adenosine from AMP . This disruption leads to a decrease in adenosine levels, which in turn reduces the suppression of the immune system and hinders cancer growth .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ecto-5’-nucleotidase and the subsequent reduction in adenosine production . This leads to a decrease in immune system suppression and a hindrance to cancer growth .
生物活性
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a novel compound that has garnered attention due to its potential biological activities. This compound contains a thieno[3,2-d]pyrimidine core and exhibits significant interactions with various biological targets, particularly in the context of cancer and inflammatory diseases.
Chemical Structure and Properties
The compound features several notable structural components:
- Ethyl ester : Enhances solubility and bioavailability.
- Thieno[3,2-d]pyrimidine moiety : Known for its diverse biological activities.
- 4-Fluorophenyl group : May influence the compound's electronic properties and binding affinity.
One of the primary mechanisms through which this compound exhibits its biological activity is through the inhibition of ecto-5’-nucleotidase (CD73). This enzyme plays a crucial role in the adenosine signaling pathway by converting extracellular nucleotides into adenosine. By inhibiting CD73, the compound can potentially reduce adenosine levels in the tumor microenvironment, which is often associated with tumor progression and immune evasion.
Anticancer Activity
Research indicates that compounds similar to this compound have demonstrated promising anticancer effects. The following table summarizes some related compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-1(5H)-one | Thieno[3,2-d]pyrimidine core | Anticancer activity |
6-(4-Fluorobenzyl)-thieno[3,2-d]pyrimidin-4(5H)-one | Similar core with different substituents | Enzyme inhibition |
Thieno[3,2-d]pyrimidine derivatives | Varied substituents on the pyrimidine ring | Antimicrobial properties |
These compounds highlight the unique structural characteristics of this compound that contribute to its potential efficacy in cancer therapy.
Inhibition of Ecto-5’-Nucleotidase
Studies have shown that this compound effectively inhibits CD73 activity. The inhibition leads to decreased production of adenosine in the tumor microenvironment. This reduction can enhance anti-tumor immunity and improve the effectiveness of other therapeutic agents.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological profile of this compound. Notable findings include:
-
In Vitro Studies : The compound showed significant inhibitory effects on various cancer cell lines. For instance:
- IC50 values for certain tumor cell lines were reported below 20 µM.
- Enhanced apoptosis was observed in treated cells compared to controls.
- In Vivo Studies : Animal models demonstrated that administration of the compound resulted in reduced tumor growth rates and improved survival outcomes.
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.
科学研究应用
Structural Features
- Ethyl Ester : Enhances solubility and bioavailability.
- Pyrido[3,2-d]pyrimidine Core : Known for various biological activities including anticancer properties.
- 4-Fluorophenyl Group : Influences pharmacological properties through electronic effects.
Molecular Details
- Molecular Formula : C25H21FN4O5
- Molecular Weight : 476.5 g/mol
- Purity : Typically around 95% .
Inhibition of VDAC1
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate acts primarily as an inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). This inhibition affects the mitochondrial apoptotic pathway by:
- Preventing VDAC1 oligomerization.
- Reducing cytochrome c release from mitochondria.
- Inhibiting apoptosis in cell culture models .
Ecto-5’-Nucleotidase Inhibition
The compound also inhibits ecto-5’-nucleotidase (CD73), an enzyme that plays a crucial role in the adenosine signaling pathway. By inhibiting CD73:
- The compound reduces adenosine production.
- It may have therapeutic implications in cancer and inflammatory diseases where adenosine contributes to tumor progression .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. Notable findings include:
- Compounds derived from thieno[3,2-d]pyrimidine structures have shown efficacy against various cancer cell lines such as HeLa and MCF-7.
- The presence of the 4-fluorophenyl group may enhance cytotoxicity through increased binding affinity to biological targets .
Case Studies on Cytotoxic Effects
In studies evaluating the cytotoxic effects of various derivatives against cancer cell lines:
- Compounds with phenyl and 4-chlorophenyl substitutions exhibited the highest cytotoxic activity against HeLa cells.
- This compound was included due to its structural similarity to effective derivatives .
Enzyme Inhibition and Therapeutic Implications
The inhibition of ecto-5’-nucleotidase suggests potential applications in treating conditions characterized by elevated adenosine levels. The following table summarizes related compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-1(5H)-one | Thieno[3,2-d]pyrimidine core | Anticancer activity |
6-(4-Fluorobenzyl)-thieno[3,2-d]pyrimidin-4(5H)-one | Similar core with different substituents | Enzyme inhibition |
Thieno[3,2-d]pyrimidine derivatives | Varied substituents on the pyrimidine ring | Antimicrobial properties |
属性
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-2-33-23(31)16-5-9-18(10-6-16)26-20(29)14-27-19-11-12-34-21(19)22(30)28(24(27)32)13-15-3-7-17(25)8-4-15/h3-12,21H,2,13-14H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRLHZNZSJGOSG-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN3O5S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。